molecular formula C17H23ClN2OS B237838 Neticonazole hydrochloride CAS No. 130773-02-3

Neticonazole hydrochloride

Cat. No.: B237838
CAS No.: 130773-02-3
M. Wt: 338.9 g/mol
InChI Key: HAHMABKERDVYCH-ZUQRMPMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neticonazole Hydrochloride involves the reaction of a compound with bromopentane under alkaline conditions. The product is then extracted and purified . The formal reaction of equimolar amounts of neticonazole and hydrogen chloride results in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Neticonazole Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different antifungal properties and applications .

Scientific Research Applications

Neticonazole Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying imidazole-based antifungal agents.

    Biology: Investigated for its effects on fungal cell membranes and its role in inhibiting fungal growth.

    Medicine: Used in the treatment of fungal skin infections and studied for its potential in treating other fungal-related conditions.

    Industry: Employed in the development of new antifungal formulations and products

Mechanism of Action

The primary mechanism of action of Neticonazole Hydrochloride is the inhibition of P450-dependent C-14α-demethylation of lanosterol, preventing its conversion to ergosterol. This depletion of ergosterol and accumulation of 14α-methyl sterols in the fungal cell membrane leads to cell damage and ultimately the death of the fungal cells .

Properties

IUPAC Name

1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS.ClH/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19;/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3;1H/b16-13+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHMABKERDVYCH-ZUQRMPMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C(=C\SC)/N2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130773-02-3
Record name Neticonazole hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130773-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neticonazole hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130773023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NETICONAZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKF582ZH6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Neticonazole Hydrochloride against fungal infections?

A1: this compound is an antifungal agent belonging to the azole class. While the provided abstracts don't delve into the specific mechanism of this compound, azoles generally work by inhibiting the enzyme lanosterol 14α-demethylase in fungi. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane []. Disruption of ergosterol synthesis leads to structural and functional changes in the fungal cell membrane, ultimately resulting in cell death.

Q2: How effective is this compound in treating specific fungal infections, and are there any reported cases of its use against infections caused by contact with animals?

A2: this compound is noted for its effectiveness in treating various forms of mucocutaneous candidiasis, including Candida intertrigo, erythema mycoticum infantile, erosio interdigitalis blastomycetica, candidal paronychia and onychia, and oral candidiasis []. It is also effective against superficial dermatophyte infections, typically requiring a shorter treatment duration compared to other fungal infections [].

Q3: Are there different crystal forms of this compound, and how are they characterized?

A3: Yes, research indicates the existence of a new crystal form of this compound []. This new form is characterized by its distinct X-ray powder diffraction (XRPD) pattern. The XRPD analysis reveals characteristic absorption peaks at specific reflection angles (2 theta) including 7.6, 9.8, 15.2, 16.1, 21.0, 21.5, 21.9, 22.4, 24.1, 26.6, and 27.8 []. This unique XRPD profile distinguishes it from other known crystal forms and can be used for its identification and characterization.

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